

Application Notes and Protocols for Lipase-Catalyzed Synthesis of Butyl Butyryllactate

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Compound of Interest

Compound Name: *Butyl butyryllactate*

Cat. No.: *B1580533*

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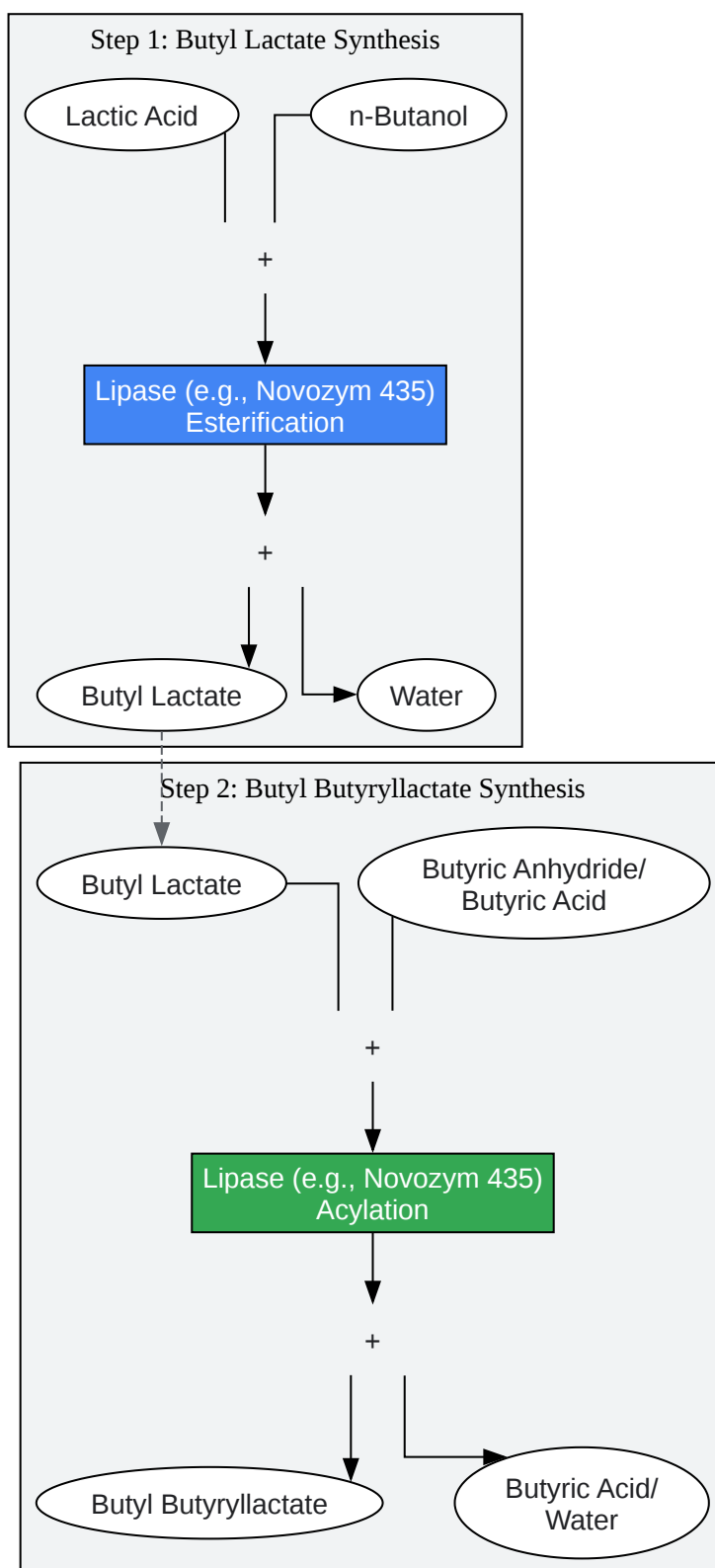
Introduction

Butyl butyryllactate is a specialty ester with applications in the flavor, fragrance, and pharmaceutical industries, valued for its buttery and fruity aroma.[1] Traditional chemical synthesis often involves harsh conditions and acid catalysts.[1] Lipase-catalyzed esterification presents a green chemistry alternative, offering high specificity, milder reaction conditions, and the potential for a product to be labeled as "natural".[2] Lipases, such as the robust and widely-used immobilized *Candida antarctica* lipase B (Novozym 435), can effectively catalyze ester bond formation in non-aqueous environments.[3][4]

This document provides a detailed protocol for a two-step enzymatic synthesis of **butyl butyryllactate**. The proposed pathway involves:

- Step 1: Synthesis of Butyl Lactate via lipase-catalyzed esterification of lactic acid and n-butanol.
- Step 2: Synthesis of **Butyl Butyryllactate** via lipase-catalyzed acylation of the hydroxyl group of butyl lactate with an acyl donor (butyric acid or butyric anhydride).

Reaction Scheme



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Caption: Two-step enzymatic synthesis of **Butyl Butyryllactate**.

Experimental Protocols

Materials and Equipment

- Enzyme: Immobilized *Candida antarctica* lipase B (e.g., Novozym 435).
- Substrates: Lactic acid, n-butanol, butyl lactate, butyric acid, butyric anhydride.
- Solvent (optional): n-hexane, isooctane, or other non-polar organic solvent.
- Water removal: Molecular sieves (3Å), activated.
- Equipment:
 - Orbital shaker incubator or magnetic stirrer with heating.
 - Reaction vessels (e.g., screw-capped flasks).
 - Filtration apparatus to recover the immobilized enzyme.
 - Rotary evaporator for solvent removal.
 - Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography - GC).

Protocol 1: Synthesis of Butyl Lactate

This protocol describes the direct esterification of lactic acid with n-butanol. A key challenge in this step is the potential for enzyme inactivation by the acidic substrate and the water produced.^[5] An alternative, often preferred for better enzyme stability, is the transesterification of ethyl lactate with n-butanol.^[5]

Methodology:

- **Reaction Setup:** In a screw-capped flask, combine lactic acid and n-butanol. A molar excess of the alcohol (e.g., a 1:2 or 1:3 molar ratio of acid to alcohol) is often used to drive the reaction towards product formation.^[2]
- **Solvent Addition (Optional):** For reactions not performed in a solvent-free system, add a non-polar solvent such as n-hexane.

- **Water Removal:** Add activated molecular sieves (e.g., 10-20% w/w of substrates) to the mixture to adsorb the water produced during esterification, which helps to shift the equilibrium towards the product.
- **Enzyme Addition:** Add the immobilized lipase (e.g., Novozym 435). The enzyme loading can range from 5-10% (w/w) of the total substrate mass.
- **Incubation:** Secure the flask in an orbital shaker or on a heated magnetic stirrer and incubate at a controlled temperature (typically 40-60°C) with constant agitation (e.g., 200 rpm).
- **Reaction Monitoring:** Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC to determine the conversion of lactic acid.
- **Termination and Enzyme Recovery:** Once the reaction has reached the desired conversion or equilibrium, stop the agitation and recover the immobilized enzyme by filtration for potential reuse.
- **Product Isolation:** Remove the solvent (if used) under reduced pressure using a rotary evaporator. The crude butyl lactate can be further purified if necessary.

Table 1: Typical Reaction Conditions for Butyl Lactate Synthesis

Parameter	Typical Range	Notes
Enzyme	Novozym 435	Highly effective for esterification.[6]
Substrates	Lactic Acid & n-Butanol	---
Molar Ratio (Acid:Alcohol)	1:1 to 1:3	Excess alcohol can improve yield.[2]
Temperature	40 - 70°C	Higher temperatures may denature the enzyme.[6]
Enzyme Concentration	5 - 10% (w/w of substrates)	Higher concentrations increase reaction rate.
Solvent	Solvent-free or n-hexane	Solvent-free is greener but may be more viscous.
Agitation Speed	150 - 250 rpm	Ensures good mixing and reduces mass transfer limitations.
Water Removal	Molecular Sieves	Critical for high conversion.[2]
Reaction Time	2 - 24 hours	Dependent on other reaction parameters.

Protocol 2: Acylation of Butyl Lactate

This protocol details the esterification of the secondary hydroxyl group of butyl lactate with an acyl donor. Butyric anhydride is often preferred over butyric acid as it leads to a non-reversible reaction and can achieve higher conversions. The chemical synthesis uses butyric anhydride for this reason.[1]

Methodology:

- **Reaction Setup:** In a clean, dry, screw-capped flask, add the butyl lactate produced in Step 1.

- **Acyl Donor Addition:** Add the acyl donor. A slight molar excess of butyric anhydride or butyric acid relative to butyl lactate (e.g., 1.2:1) is recommended.
- **Solvent Addition (Optional):** The reaction can be run solvent-free or in a non-polar solvent like n-hexane to reduce viscosity.
- **Enzyme Addition:** Add Novozym 435 (typically 5-10% w/w of substrates).
- **Incubation:** Place the flask in an orbital shaker or on a heated magnetic stirrer at the desired temperature (e.g., 40-60°C) with constant agitation (200 rpm).
- **Reaction Monitoring:** Track the formation of **butyl butyryllactate** using GC analysis of samples taken periodically.
- **Termination and Enzyme Recovery:** After the desired conversion is achieved, stop the reaction and filter off the immobilized enzyme.
- **Product Isolation:** If a solvent was used, remove it via rotary evaporation. The final product may require further purification to remove any unreacted starting materials.

Table 2: Proposed Reaction Conditions for **Butyl Butyryllactate** Synthesis

Parameter	Proposed Range	Rationale / Reference
Enzyme	Novozym 435	Effective in acylating hydroxyl groups.[7]
Substrates	Butyl Lactate & Butyric Anhydride	Butyric anhydride is used in the chemical synthesis for high yield.[1]
Molar Ratio (Lactate:Anhydride)	1:1 to 1:1.5	Excess acyl donor can drive the reaction to completion.
Temperature	40 - 60°C	A common range for lipase activity and stability.[2]
Enzyme Concentration	5 - 10% (w/w of substrates)	A typical starting range for optimization.
Solvent	Solvent-free or n-hexane	Solvent choice depends on substrate solubility and viscosity.
Agitation Speed	150 - 250 rpm	To minimize mass transfer limitations.
Reaction Time	4 - 48 hours	Acylation of a secondary alcohol may be slower than primary.

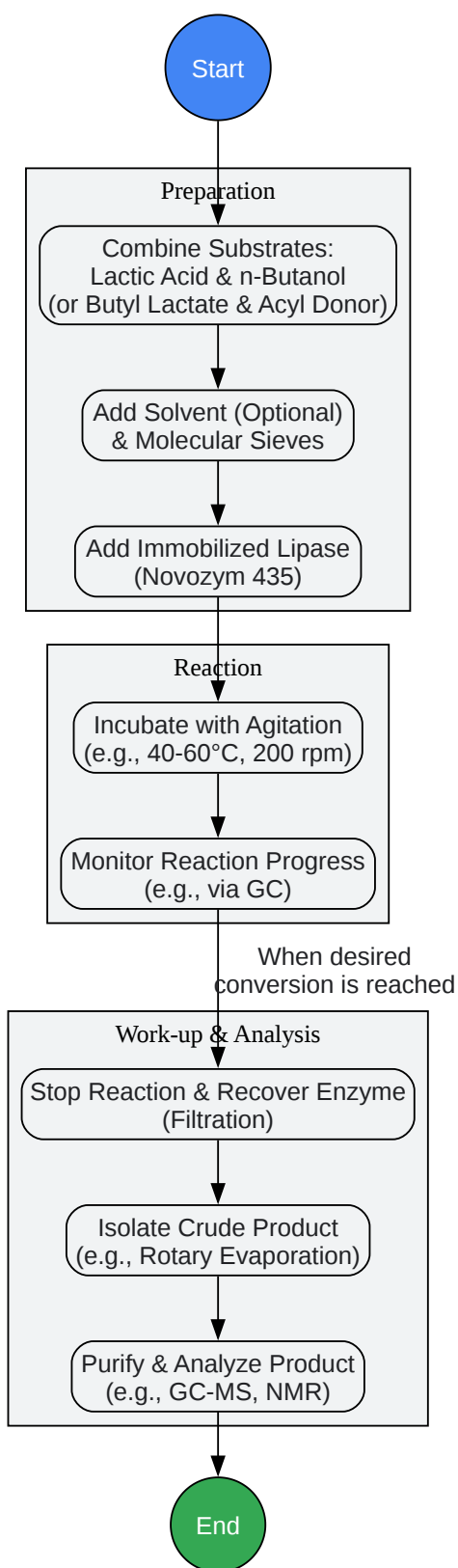
Data Presentation

While specific data for the enzymatic synthesis of **butyl butyryllactate** is not widely published, the following table summarizes typical yields for the closely related synthesis of butyl butyrate, which can serve as a benchmark for optimization.

Table 3: Optimized Conditions and Yields for Butyl Butyrate Synthesis

Lipase Source	Temperature (°C)	Molar Ratio (Butanol:Acid)	Enzyme Conc.	Solvent	Time (h)	Yield (%)	Reference
Thermomyces lanuginosus (Lipozyme TL-IM)	48	3:1	40% of acid mass	n-Hexane	2	>90	[8]
Porcine Pancreatic Lipase (immobilized)	-	1:1 (250 mM each)	-	Heptane	2	~93	[9]

Experimental Workflow



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